2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
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Overview
Description
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the nitro group could produce an amine derivative.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation . The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
What sets 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-15-12-10-14(11-13-15)20-24-22(31-25-20)17-7-3-2-6-16(17)21(27)23-18-8-4-5-9-19(18)26(28)29/h2-13H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFEXQRZVIEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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